α₂-Adrenoceptor Binding Affinity vs. 2-Pyridyl Isomer
In a direct head-to-head comparison within the same study, 1-(pyridin-3-yl)guanidine (pyridine-3-ylguanidine) displayed an experimental pKi of 3.79 at the human α₂-adrenoceptor in prefrontal cortex tissue, while its 2-pyridyl isomer (pyridine-2-ylguanidine) achieved a pKi of 5.74 [1]. The 1.95 log-unit difference reflects the impact of intramolecular hydrogen bonding (present in the 2-isomer, absent in the 3-isomer) on receptor affinity.
~90‑fold lower
| Evidence Dimension | α₂-Adrenoceptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 3.79 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)guanidine: pKi = 5.74 |
| Quantified Difference | 1.95 log units (~90‑fold lower affinity for the 3-isomer) |
| Conditions | Human prefrontal cortex tissue; competition binding with [³H]RX821002 (1 nM); mean ± SEM of 3–5 separate experiments |
Why This Matters
Selecting the correct positional isomer is critical for α₂-AR-targeted programmes; the 3-isomer's 90-fold lower affinity renders it unsuitable as a direct substitute for 2-pyridylguanidine leads in neuropsychiatric drug discovery.
- [1] Correction to α₂-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives. J. Med. Chem. 2015, 58 (8), 3638. View Source
